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molecular formula C10H7NO3 B1318118 3-(4-Cyano-phenyl)-2-oxo-propionic acid CAS No. 43229-87-4

3-(4-Cyano-phenyl)-2-oxo-propionic acid

Cat. No. B1318118
M. Wt: 189.17 g/mol
InChI Key: YMOQJIWHKXKWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)C(=O)Cc1ccc(C#N)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Na+:18].[O:1]=[C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][c:9]1[cH:10][cH:11][c:12]([C:15]#[N:16])[cH:13][cH:14]1.[OH-:17]>>[O:1]=[C:2]([C:3](=[O:4])[OH:5])[CH2:8][c:9]1[cH:10][cH:11][c:12]([C:15]#[N:16])[cH:13][cH:14]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
CCOC(=O)C(=O)Cc1ccc(C#N)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)C(=O)Cc1ccc(C#N)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[OH-]

Outcomes

Product
Name
Type
product
Smiles
N#Cc1ccc(CC(=O)C(=O)O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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